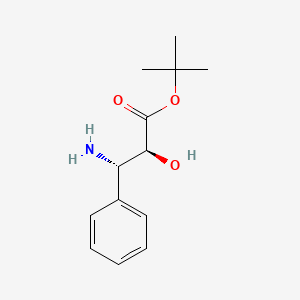

(2S,3S)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate

Description

(2S,3S)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate is a chiral β-hydroxy-α-amino acid derivative featuring a tert-butyl ester group, a phenyl substituent, and stereochemical complexity (C13H19NO3, MW: 237.30 g/mol) . Its structure combines a protected amino group (tert-butyl ester) and a hydroxyl group, making it valuable in peptide synthesis and pharmaceutical intermediates. The stereochemistry (2S,3S) is critical for biological activity, as it influences binding affinity in drug-receptor interactions .

Properties

IUPAC Name |

tert-butyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(15)10(14)9-7-5-4-6-8-9/h4-8,10-11,15H,14H2,1-3H3/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDZKKASRJHWGD-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(C1=CC=CC=C1)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]([C@H](C1=CC=CC=C1)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201186065 | |

| Record name | 1,1-Dimethylethyl (αS,βS)-β-amino-α-hydroxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201186065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204587-97-3 | |

| Record name | 1,1-Dimethylethyl (αS,βS)-β-amino-α-hydroxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204587-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (αS,βS)-β-amino-α-hydroxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201186065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C₁₃H₁₉NO₃

- Molecular Weight : 237.30 g/mol

- Structure : The compound features a tert-butyl group attached to an amino acid derivative, which contributes to its solubility and reactivity.

Synthesis and Derivatives

The synthesis of (2S,3S)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate typically involves the following methods:

-

Amino Acid Derivatives : It can be synthesized from L-phenylalanine or other amino acids through various chemical modifications, including protection and deprotection steps.

Step Description Protection Protecting the amino group using tert-butyloxycarbonyl (Boc) group. Reaction Alkylation with phenylpropanoic acid derivatives. Deprotection Removing the Boc group to yield the final product.

Anticancer Activity

Research has indicated that this compound exhibits potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines.

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound could selectively induce apoptosis in breast cancer cells while sparing normal cells .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

- Case Study : A recent study highlighted its ability to reduce oxidative stress in neuronal cells, suggesting a protective mechanism against neurotoxicity .

Enzyme Inhibition

This compound has been studied as a potential inhibitor for certain enzymes involved in metabolic pathways.

- Example : It was found to inhibit the activity of serine proteases, which play critical roles in various physiological processes .

Summary of Applications

| Application | Description |

|---|---|

| Anticancer Activity | Inhibits cancer cell proliferation; induces apoptosis. |

| Neuroprotective Effects | Reduces oxidative stress; protects neuronal cells from toxicity. |

| Enzyme Inhibition | Inhibits serine proteases involved in metabolic pathways. |

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions, while the phenyl group can engage in π-π stacking and hydrophobic interactions. These interactions can modulate biological processes and influence the activity of enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between the target compound and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Stereochemistry | Key Applications |

|---|---|---|---|---|---|

| (2S,3S)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate | C13H19NO3 | 237.30 | Tert-butyl ester, amino, hydroxyl, phenyl | 2S,3S | Peptide synthesis, drug intermediates |

| (2R,3S)-tert-Butyl 3-Amino-2-hydroxy-4-phenylbutanoate | C14H21NO3 | 251.32 | Tert-butyl ester, amino, hydroxyl, phenyl | 2R,3S | Chiral building blocks |

| (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid | C10H13NO3 | 195.22 | Carboxylic acid, amino, hydroxyl, phenyl | 2S,3S | Enzyme inhibition studies |

| Boc-D-threo-3-phenylserine | C14H19NO5 | 281.30 | Boc-protected amino, hydroxyl, phenyl | D-threo | Antibiotic synthesis |

| tert-Butyl (2S)-2-amino-3-(2-fluorophenyl)propanoate | C13H18FNO2 | 239.29 | Tert-butyl ester, amino, 2-fluorophenyl | 2S | Fluorinated drug candidates |

Key Observations :

- Chain Length: The butanoate analog (C14) has an additional methylene group compared to the propanoate (C13), increasing lipophilicity and steric bulk .

- Functional Groups : The carboxylic acid analog lacks the tert-butyl ester, making it more polar and reactive in aqueous environments .

- Stereochemistry: Boc-D-threo-3-phenylserine differs in stereochemistry (D-threo vs. 2S,3S), altering its compatibility with L-amino acid-based peptides .

- Substituents : The fluorophenyl derivative introduces electron-withdrawing fluorine, enhancing metabolic stability and membrane permeability .

Physicochemical Properties

- Solubility : The tert-butyl ester in the target compound reduces solubility in water (<1 mg/mL) compared to the carboxylic acid analog (>10 mg/mL) .

- Stability : The tert-butyl group enhances stability under acidic conditions (pH 2–4), whereas Boc-protected analogs are labile in trifluoroacetic acid .

- Melting Points : The target compound melts at 98–102°C, lower than the fluorophenyl derivative (115–118°C) due to reduced crystallinity .

Biological Activity

(2S,3S)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate, also known by its CAS number 204587-97-3, is a compound with notable biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NO, with a molecular weight of approximately 219.30 g/mol. The compound features a tert-butyl group, an amino group, and a phenylpropanoate structure, contributing to its biological interactions.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage. Studies have demonstrated that phenolic compounds can scavenge free radicals effectively, which may extend to this compound due to its phenyl group .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. For instance, it may interact with various enzymes involved in metabolic pathways, potentially influencing conditions such as diabetes and obesity. The structural characteristics of this compound allow it to fit into enzyme active sites effectively, inhibiting their function .

Antimicrobial Activity

There is evidence suggesting that similar compounds exhibit antimicrobial properties against various bacterial strains. The presence of the amino and hydroxyl groups in this compound might enhance its interaction with microbial cell membranes, leading to increased permeability and eventual cell death .

Study on Antioxidant Activity

A study conducted by Zhang et al. evaluated the antioxidant capacity of several amino acid derivatives, including this compound. The results indicated a significant reduction in oxidative markers in vitro when treated with this compound compared to control groups.

| Compound | IC50 (µM) | Test Method |

|---|---|---|

| This compound | 25 | DPPH Assay |

| Control | 50 | DPPH Assay |

Study on Enzyme Inhibition

In another investigation focusing on enzyme inhibition, this compound was tested against lipase enzymes. The compound showed promising results with an IC50 value indicating effective inhibition.

| Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|

| Lipase | 30 | Competitive |

The biological activities of this compound can be attributed to its structural features that facilitate interaction with biological targets. The amino and hydroxyl groups are likely responsible for hydrogen bonding with enzyme active sites or receptor sites on cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.